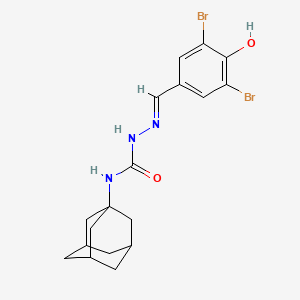![molecular formula C13H11BrN4O B6071599 N'-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]pyridine-2-carboximidamide](/img/structure/B6071599.png)
N'-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]pyridine-2-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]pyridine-2-carboximidamide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N’-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]pyridine-2-carboximidamide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and pyridine-2-carboximidamide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imine group, converting it into an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Wirkmechanismus
The mechanism of action of N’-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]pyridine-2-carboximidamide involves its interaction with biological macromolecules. The compound can form coordination complexes with metal ions, which can then interact with DNA or proteins, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application, but common targets include enzymes involved in DNA replication and repair.
Vergleich Mit ähnlichen Verbindungen
- N’-[(Z)-(5-bromo-2-hydroxyphenyl)methylene]acetohydrazide
- N’-[(Z)-(5-bromo-2-hydroxyphenyl)methylene]benzohydrazide
Comparison: N’-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]pyridine-2-carboximidamide is unique due to the presence of the pyridine-2-carboximidamide moiety, which can enhance its ability to form stable coordination complexes with metal ions. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications in scientific research.
Eigenschaften
IUPAC Name |
N'-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]pyridine-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN4O/c14-10-4-5-12(19)9(7-10)8-17-18-13(15)11-3-1-2-6-16-11/h1-8,19H,(H2,15,18)/b17-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFPAMLOTMQGGA-IUXPMGMMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NN=CC2=C(C=CC(=C2)Br)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N\N=C/C2=C(C=CC(=C2)Br)O)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4-chlorophenyl)[1-(3,4,5-trimethoxybenzyl)-3-piperidinyl]methanone](/img/structure/B6071518.png)
![(2Z)-2-[(2E)-2-({2-[(4-CHLOROPHENYL)METHOXY]-4-(DIETHYLAMINO)PHENYL}METHYLIDENE)HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE](/img/structure/B6071522.png)
![5-bromo-2-chloro-N-[4-(phenylcarbamoyl)phenyl]benzamide](/img/structure/B6071538.png)

![methyl 3-[(5Z)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B6071552.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B6071558.png)
![N-[(1-cyclohexyl-3-piperidinyl)methyl]-N-(3-pyridinylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B6071563.png)
![4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-BROMO-6-METHOXYPHENOL](/img/structure/B6071569.png)

![N~2~-acetyl-N~1~-[1-(4-isobutylbenzyl)-3-piperidinyl]glycinamide](/img/structure/B6071588.png)
![2-(2-CHLORO-5-METHYLPHENOXY)-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE](/img/structure/B6071589.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B6071607.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B6071610.png)
![{(2E)-2-[(2E)-{3-[(4-bromobenzyl)oxy]benzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6071622.png)
